molecular formula C12H13ClN2 B1509965 6-tert-Butyl-2-chloro-quinoxaline

6-tert-Butyl-2-chloro-quinoxaline

Numéro de catalogue: B1509965
Poids moléculaire: 220.7 g/mol
Clé InChI: PEEWCPORWWUSIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-Butyl-2-chloro-quinoxaline is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-tert-Butyl-2-chloro-quinoxaline has been explored for its pharmacological properties, particularly in the following areas:

Anticancer Activity

Quinoxaline derivatives, including this compound, have shown significant anticancer activity. Research indicates that certain quinoxaline compounds inhibit the proliferation of cancer cells. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as drug leads for cancer therapy .

CompoundCell LineIC50 (μM)
This compoundHCT1162.1
Other derivativesVarious2.7 - 36.80

Antimicrobial Properties

The compound exhibits antimicrobial activities against a range of pathogens, including bacteria and fungi. Quinoxaline derivatives have been noted for their effectiveness against resistant strains of bacteria, making them candidates for developing new antibiotics .

Neurological Disorders

Research has indicated that quinoxaline derivatives can modulate neurotransmitter systems and may have applications in treating neurological disorders such as depression and anxiety. The structural modifications in compounds like this compound enhance their interaction with serotonin receptors, providing a basis for their use in psychiatric medicine .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their biological activity. Modifications at various positions on the quinoxaline ring can significantly affect their potency and selectivity.

Key Modifications

Research shows that substituents such as tert-butyl and chloro groups play a critical role in enhancing the bioactivity of these compounds. For instance, the presence of electron-donating groups can improve interactions with target proteins, while halogen substitutions can increase lipophilicity and membrane permeability .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including cyclization and halogenation processes. Advanced synthetic methods such as Ugi reactions and Ullmann coupling have been utilized to create complex derivatives efficiently.

Synthetic Routes

Recent studies have developed streamlined synthetic pathways that allow for rapid generation of quinoxaline derivatives with diverse substituents, facilitating extensive biological testing .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs in specific applications:

Antiviral Activity

A study demonstrated that quinoxaline derivatives could inhibit viral replication by targeting key viral enzymes. The antiviral efficacy against respiratory pathogens was particularly notable, showcasing their potential in combating viral infections such as COVID-19 .

Inhibition of VEGFR-2

Research focused on quinoxaline-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) indicated that modifications to the quinoxaline structure could enhance binding affinity and inhibitory activity, presenting opportunities for developing antiangiogenic therapies for cancer treatment .

Propriétés

Formule moléculaire

C12H13ClN2

Poids moléculaire

220.7 g/mol

Nom IUPAC

6-tert-butyl-2-chloroquinoxaline

InChI

InChI=1S/C12H13ClN2/c1-12(2,3)8-4-5-9-10(6-8)14-7-11(13)15-9/h4-7H,1-3H3

Clé InChI

PEEWCPORWWUSIW-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)C1=CC2=NC=C(N=C2C=C1)Cl

Origine du produit

United States

Synthesis routes and methods I

Procedure details

A solution of 250 mg (1.236 mmol) of 6-tert-Butyl-quinoxalin-2-ol in 1.07 mL (11.43 mmol) phosphorus oxychloride under nitrogen was heated at 110° C. for 3 h. The solution was cooled to room temperature and added drop wise to water (10-15° C.). Ethyl acetate was added. The aqueous layer was extracted with ethylacetate. The combined organic phases were washed with water, dried over Na2SO4 and concentrated. The crude compound was purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 219 mg (80.3%) of the title compound as a green solid. MS(m/e): 220 (M+H+).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80.3%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.